1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine
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Overview
Description
1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit a wide variety of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
A study on similar pyrazole derivatives revealed that they exhibit cytotoxic activity on several human cell lines
Biochemical Pathways
Given the cytotoxic activity of similar pyrazole derivatives , it is plausible that the compound may affect pathways related to cell survival and proliferation.
Result of Action
Similar pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that the compound may induce cell death or inhibit cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-5-aminopyrazole
- 3-Methyl-1-phenylpyrazol-5-ylamine
- 5-Amino-3-methyl-1-phenylpyrazole
Comparison: Compared to these similar compounds, 1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine exhibits unique properties due to the presence of the ethyl group at the 1-position.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications. Further studies are needed to fully explore its potential and uncover new applications.
Properties
IUPAC Name |
2-ethyl-5-methyl-4-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-15-12(13)11(9(2)14-15)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIAJUOMPFBZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517764-11-2 |
Source
|
Record name | 1-ethyl-3-methyl-4-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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